molecular formula C20H34N6O10 B14197938 L-Threonylglycyl-L-serylglycyl-L-threonyl-L-proline CAS No. 922492-91-9

L-Threonylglycyl-L-serylglycyl-L-threonyl-L-proline

Katalognummer: B14197938
CAS-Nummer: 922492-91-9
Molekulargewicht: 518.5 g/mol
InChI-Schlüssel: ZHDNZTIOHPGQEI-KXOBMIPESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

L-Threonylglycyl-L-serylglycyl-L-threonyl-L-proline is a peptide compound composed of five amino acids: threonine, glycine, serine, threonine, and proline. Peptides like this one are of significant interest in various fields of scientific research due to their potential biological activities and applications in medicine, chemistry, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of L-Threonylglycyl-L-serylglycyl-L-threonyl-L-proline typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation of Amino Acids: Each amino acid is activated using reagents like carbodiimides (e.g., DCC or EDC) and coupling agents (e.g., HOBt or HOAt) to form an active ester.

    Coupling: The activated amino acid is coupled to the resin-bound peptide chain.

    Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

L-Threonylglycyl-L-serylglycyl-L-threonyl-L-proline can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups in threonine and serine can be oxidized to form ketones or aldehydes.

    Reduction: Reduction reactions can target any oxidized forms of the peptide.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under mild conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Various reagents depending on the desired substitution, such as alkyl halides for alkylation.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of threonine residues can yield keto-threonine derivatives.

Wissenschaftliche Forschungsanwendungen

L-Threonylglycyl-L-serylglycyl-L-threonyl-L-proline has several applications in scientific research:

    Chemistry: Used as a model compound to study peptide synthesis and reactions.

    Biology: Investigated for its potential role in cellular processes and signaling pathways.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific proteins or enzymes.

    Industry: Utilized in the development of peptide-based materials and coatings.

Wirkmechanismus

The mechanism of action of L-Threonylglycyl-L-serylglycyl-L-threonyl-L-proline involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets, modulating their activity and influencing various biological pathways. The exact mechanism depends on the specific context and application of the peptide.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • L-Valylglycyl-L-serylglycyl-L-threonyl-L-proline
  • L-Serylglycyl-L-seryl-L-threonyl-L-proline
  • Glycyl-L-arginylglycyl-3-sulfo-L-alanyl-L-threonyl-L-proline

Uniqueness

L-Threonylglycyl-L-serylglycyl-L-threonyl-L-proline is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. This uniqueness makes it valuable for targeted research and applications where other peptides may not be as effective.

Eigenschaften

CAS-Nummer

922492-91-9

Molekularformel

C20H34N6O10

Molekulargewicht

518.5 g/mol

IUPAC-Name

(2S)-1-[(2S,3R)-2-[[2-[[(2S)-2-[[2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C20H34N6O10/c1-9(28)15(21)18(33)23-6-13(30)24-11(8-27)17(32)22-7-14(31)25-16(10(2)29)19(34)26-5-3-4-12(26)20(35)36/h9-12,15-16,27-29H,3-8,21H2,1-2H3,(H,22,32)(H,23,33)(H,24,30)(H,25,31)(H,35,36)/t9-,10-,11+,12+,15+,16+/m1/s1

InChI-Schlüssel

ZHDNZTIOHPGQEI-KXOBMIPESA-N

Isomerische SMILES

C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H]([C@@H](C)O)C(=O)N1CCC[C@H]1C(=O)O)N)O

Kanonische SMILES

CC(C(C(=O)NCC(=O)NC(CO)C(=O)NCC(=O)NC(C(C)O)C(=O)N1CCCC1C(=O)O)N)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.